molecular formula C9H13N3O3 B1420246 2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid CAS No. 1152634-55-3

2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid

Cat. No.: B1420246
CAS No.: 1152634-55-3
M. Wt: 211.22 g/mol
InChI Key: VXVZLYYGYPHYNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid is a synthetic organic compound with the molecular formula C9H13N3O3 and a molecular weight of 211.22 g/mol . This compound features a pyrazole ring, which is a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of the pyrazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research.

Preparation Methods

The synthesis of 2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid typically involves the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dichloromethane. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

Research has indicated that derivatives of 2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid exhibit significant anticancer properties. In one study, compounds synthesized from similar frameworks demonstrated promising antiproliferative activity against human cancer cell lines, including HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . These findings suggest that the compound may inhibit cancer cell growth effectively.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A study highlighted the synthesis of related pyrazole derivatives that showed good efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans . The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Pain Management

Due to its structural similarities with other analgesics, this compound may have potential applications in pain management. Its ability to modulate pain pathways could make it a candidate for further research in developing new analgesic medications.

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways suggests potential applications in treating inflammatory diseases. Research into similar compounds has shown that they can inhibit pro-inflammatory cytokines, which could be beneficial in conditions like arthritis and other inflammatory disorders.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityCompounds exhibited IC50 values between 1.9–7.52 μg/mL against HCT-116 cells.
Antimicrobial ActivityGood efficacy against S. aureus and E. coli; antifungal activity against C. albicans observed.
Synthesis of DerivativesNew propanamide derivatives showed promising anticancer potential with low IC50 values compared to standard drugs.

Mechanism of Action

The mechanism of action of 2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid (CAS: 1152634-55-3) is a compound with potential biological significance, particularly in pharmacological research. Its unique structure, featuring a pyrazole moiety, suggests various possible interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H13N3O3
  • Molecular Weight : 211.22 g/mol
  • Structure : The compound consists of a propanamido group linked to an acetic acid moiety and a methyl-substituted pyrazole ring.

Pharmacological Applications

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that this compound may have cytotoxic effects against certain cancer cell lines. For instance, it has been shown to induce apoptosis in human breast adenocarcinoma (MCF-7) cells in a dose-dependent manner .
  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. This inhibition could be beneficial for metabolic disorders .

The mechanisms underlying the biological activity of this compound are still under investigation. However, it is hypothesized that:

  • Interaction with Cellular Pathways : The presence of the pyrazole ring may facilitate interactions with various cellular targets, including kinases and other enzymes involved in cancer progression and metabolic regulation.
  • Induction of Apoptosis : Flow cytometry assays have indicated that the compound can trigger apoptotic pathways in cancer cells, leading to cell death .

Cytotoxicity Studies

A study assessed the cytotoxic effects of this compound on several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
MCF-70.65Induces apoptosis
MDA-MB-2312.41Induces apoptosis
U937Not reportedPotential enzyme inhibition

These results indicate significant cytotoxicity at micromolar concentrations, suggesting its potential as an anticancer agent.

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit ACC:

CompoundACC Inhibition (%)IC50 (mg/kg)
This compound>50%<0.3

This data underscores its potential utility in managing metabolic disorders related to fatty acid synthesis .

Properties

IUPAC Name

2-[methyl(2-pyrazol-1-ylpropanoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3/c1-7(12-5-3-4-10-12)9(15)11(2)6-8(13)14/h3-5,7H,6H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVZLYYGYPHYNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC(=O)O)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid
Reactant of Route 2
Reactant of Route 2
2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid
Reactant of Route 4
Reactant of Route 4
2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[N-methyl-2-(1H-pyrazol-1-yl)propanamido]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.